2-(N-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)acetic acid
Overview
Description
Monomer used to incorporate a T (U) nucleobase analogue in peptide nucleic acid synthesis.
Scientific Research Applications
Antitumor Activities
A notable application of compounds similar to the specified chemical is in antitumor activities. Research has indicated that derivatives of this compound exhibit selective antitumor activities. The R-configuration of these compounds contributes significantly to their effectiveness. For example, Xiong Jing (2011) synthesized related compounds and tested their in vitro antitumor activities, demonstrating selective anti-tumor properties (Xiong Jing, 2011). Similarly, another study synthesized amino acid ester derivatives containing 5-fluorouracil, showing inhibitory effects against liver cancer (J. Xiong et al., 2009).
Synthesis and Characterization
The synthesis and detailed characterization of derivatives of the compound have been extensively studied. G. Gasser et al. (2006) prepared a new ferrocenyl uracil peptide nucleic acid (PNA) monomer related to this compound, showcasing its potential for complex molecular synthesis (G. Gasser et al., 2006). Wang Wei (2009) and Wang Wei-dong (2008) also synthesized and characterized related compounds, contributing to the understanding of their structural properties (Wang Wei, 2009); (Wang Wei-dong, 2008).
HIV-1 Protease Inhibitors
Another significant application is in the development of HIV-1 protease inhibitors. Research by Mei Zhu et al. (2019) indicated that derivatives with pyrimidine bases as novel P2 ligands enhanced the potency against HIV-1, including drug-resistant variants (Mei Zhu et al., 2019).
properties
IUPAC Name |
2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O7/c1-16-12-30(25(35)28-24(16)34)13-22(31)29(14-23(32)33)11-10-27-26(36)37-15-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-9,12,21H,10-11,13-15H2,1H3,(H,27,36)(H,32,33)(H,28,34,35) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REUYSHQBEXUIRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)CC(=O)N(CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.